

# Application Notes and Protocols: The Vilsmeier-Haack Reaction on Activated Aromatic Compounds

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## Compound of Interest

Compound Name: *N*-(Chloromethylidene)-*N*-methylmethanaminium chloride

Cat. No.: B042846

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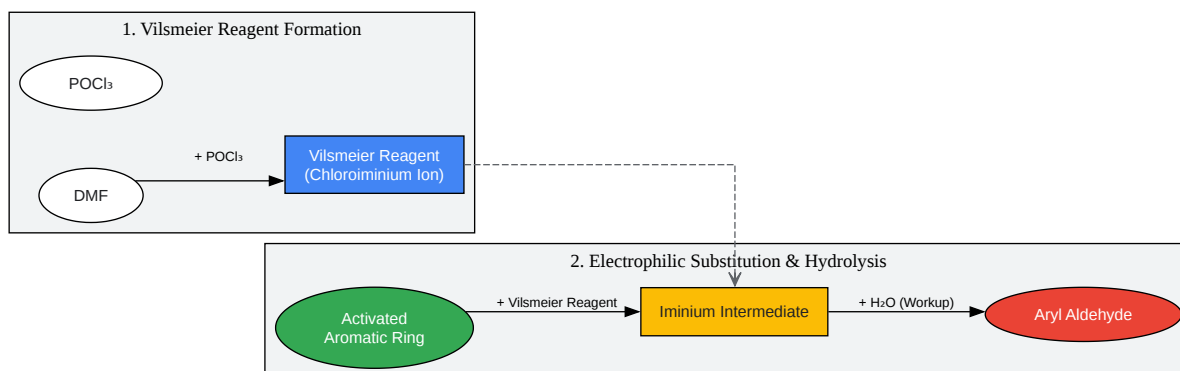
The Vilsmeier-Haack reaction is a robust and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO) onto an activated ring system, yielding valuable aryl aldehydes that are key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[3][4] The transformation proceeds through the formation of a substituted chloroiminium salt, known as the Vilsmeier reagent, which then acts as the electrophile in an electrophilic aromatic substitution reaction.[1][5][6]

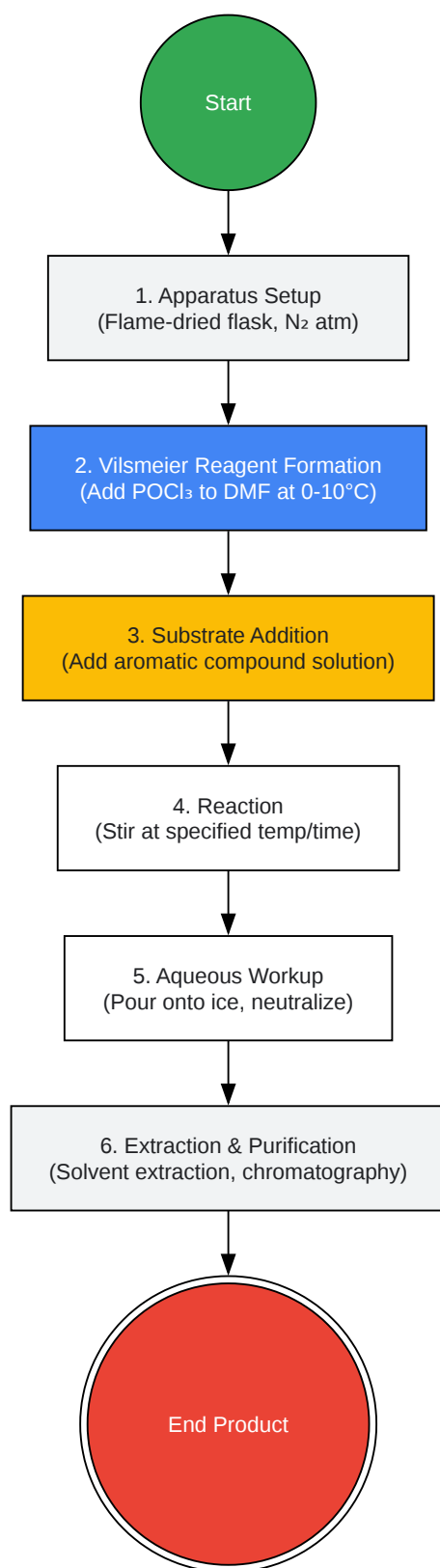
## Reaction Mechanism

The reaction mechanism involves two primary stages:

- **Formation of the Vilsmeier Reagent:** A substituted amide, most commonly *N,N*-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl<sub>3</sub>) to form an electrophilic chloroiminium salt, the Vilsmeier reagent.[1][6][7]
- **Electrophilic Aromatic Substitution:** The electron-rich aromatic compound attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium intermediate.[1][5]

- Hydrolysis: Subsequent hydrolysis of the iminium intermediate during aqueous work-up yields the final aryl aldehyde product.[\[8\]](#)[\[9\]](#)





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